2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Overview
Description
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with hydroxymethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 5-methoxypyridin-4(1H)-one using formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methoxypyridin-4(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyridin-4(1H)-one derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and bioactivity.
5-Methoxypyridin-4(1H)-one: Lacks the hydroxymethyl group, which may influence its solubility and interaction with biological targets.
2-(Hydroxymethyl)-5-methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMEXDHGCSIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979259 | |
Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-21-3 | |
Record name | 6323-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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